3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reducing agents can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents for substitution at the phenolic group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities.
Imidazo[1,2-a]pyrazines: Similar in structure but may have different functional groups and properties.
Uniqueness
3-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H15ClN4O |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H15ClN4O/c1-12-5-6-14(10-16(12)20)22-19-18(13-3-2-4-15(25)9-13)23-17-11-21-7-8-24(17)19/h2-11,22,25H,1H3 |
InChI Key |
OUUOQDSXMLDNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O)Cl |
Origin of Product |
United States |
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